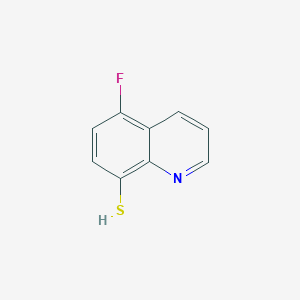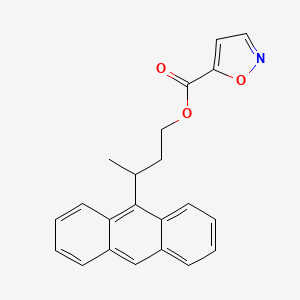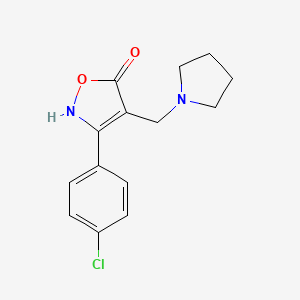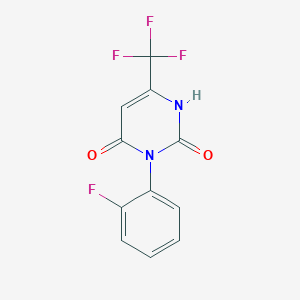![molecular formula C8H13NO4S B12900826 L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)- CAS No. 138605-01-3](/img/structure/B12900826.png)
L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid is a complex organic compound with a unique structure that includes an amino group, a tetrahydrofuran ring, and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the tetrahydrofuran derivative with a thiol compound in the presence of a base.
Amino Group Addition: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate compound.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group in the tetrahydrofuran ring, using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
科学的研究の応用
®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The thioether and amino groups play crucial roles in its binding to target molecules, influencing its biological activity.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine: A platelet-activating factor involved in various inflammatory diseases.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for replacing fluids and electrolytes.
Uniqueness
®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Unlike simpler compounds, its complex structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
特性
CAS番号 |
138605-01-3 |
|---|---|
分子式 |
C8H13NO4S |
分子量 |
219.26 g/mol |
IUPAC名 |
(2R)-2-amino-3-[[(3R)-2-oxooxolan-3-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H13NO4S/c9-6(7(10)11)4-14-3-5-1-2-13-8(5)12/h5-6H,1-4,9H2,(H,10,11)/t5-,6-/m0/s1 |
InChIキー |
XOEXQMWQGADWPA-WDSKDSINSA-N |
異性体SMILES |
C1COC(=O)[C@@H]1CSC[C@@H](C(=O)O)N |
正規SMILES |
C1COC(=O)C1CSCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[6-(Dimethylamino)-5-hexanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12900748.png)





![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)
![1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B12900802.png)




![1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12900846.png)
